2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to its active site . The interaction is characterized by a desirable fitting pattern and stability of the protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . This disruption affects various downstream metabolic processes that rely on coenzyme A, including the Krebs cycle and fatty acid synthesis . The disruption of these pathways inhibits the growth and proliferation of the bacteria .
Pharmacokinetics
The compound was designed with in silico admet prediction, suggesting that its absorption, distribution, metabolism, excretion, and toxicity (admet) properties were considered during its design .
Result of Action
The compound exhibits potent in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth and proliferation of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound showed selective inhibition of Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria , suggesting that it may be more effective in certain microbial environments .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit considerable in vitro anticancer activity against certain cell lines .
Cellular Effects
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole has shown to influence cell function in several ways. It has been reported to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms behind these effects are still being studied.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst and solvent . The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]benzothiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazole derivatives: These compounds also have a benzothiazole ring and are known for their diverse biological activities.
Uniqueness
2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is unique due to the presence of the 3,4-dichlorophenyl group, which enhances its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2S/c16-10-6-5-9(7-11(10)17)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFLBIFFQIOAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.